7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. This compound is characterized by the presence of a bromine atom, a trimethoxyphenyl group, and a thione moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable pyrimidine derivative, followed by bromination and cyclization reactions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione moiety to a thiol group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-microbial properties.
Mechanism of Action
The mechanism of action of 7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of enzymes like tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes and inhibition of cancer cell growth. Additionally, it can modulate signaling pathways and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione: Lacks the bromine atom but shares similar structural features.
7-chloro-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione: Contains a chlorine atom instead of bromine.
7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-one: Contains a carbonyl group instead of a thione moiety.
Uniqueness
The presence of the bromine atom and the thione moiety in 7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione imparts unique chemical and biological properties to the compound. These features enhance its reactivity and potential as a therapeutic agent, distinguishing it from other similar compounds.
Properties
CAS No. |
872197-69-8 |
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Molecular Formula |
C20H17BrN2O4S |
Molecular Weight |
461.33 |
IUPAC Name |
7-bromo-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C20H17BrN2O4S/c1-24-15-8-11(9-16(25-2)17(15)26-3)18-22-19-13(20(28)23-18)7-10-6-12(21)4-5-14(10)27-19/h4-6,8-9H,7H2,1-3H3,(H,22,23,28) |
InChI Key |
DTDHKACOHHKZTL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
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